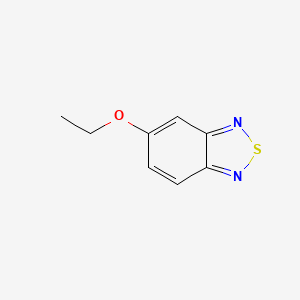
5-Ethoxy-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of an ethoxy group attached to the benzothiadiazole core. Benzothiadiazoles are known for their electron-deficient nature and are widely used in various fields, including organic electronics, due to their unique photophysical and electrochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2,1,3-benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, followed by a Suzuki-Miyaura cross-coupling reaction with an ethoxy-substituted boronic acid . This reaction is usually carried out in the presence of a palladium catalyst and a base under mild conditions.
Industrial Production Methods
Industrial production of 5-Ethoxy-2,1,3-benzothiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nitration typically involves nitric acid and sulfuric acid, while halogenation can be achieved using bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diaminobenzene derivatives.
Substitution: Nitro and halogenated benzothiadiazole derivatives.
Aplicaciones Científicas De Investigación
5-Ethoxy-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Organic Electronics: Used as an electron acceptor in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
Photoluminescent Compounds: Employed in the development of photoluminescent materials for bioimaging and sensors.
Medicinal Chemistry: Investigated for its potential use in drug design and development due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-2,1,3-benzothiadiazole involves its electron-deficient nature, which allows it to participate in various electron transfer processes. The compound can act as an electron acceptor, facilitating charge transfer in organic electronic devices. Additionally, its ability to undergo intramolecular charge transfer (ICT) reactions makes it useful in photophysical applications .
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the ethoxy group.
4,7-Dibromo-2,1,3-benzothiadiazole: A brominated derivative used as a building block in synthesis.
2,1,3-Benzoxadiazole: An oxygen analog of benzothiadiazole.
Uniqueness
5-Ethoxy-2,1,3-benzothiadiazole is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This modification can enhance its solubility and alter its photophysical behavior, making it suitable for specific applications in organic electronics and photoluminescent materials .
Propiedades
Número CAS |
1753-21-5 |
|---|---|
Fórmula molecular |
C8H8N2OS |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
5-ethoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H8N2OS/c1-2-11-6-3-4-7-8(5-6)10-12-9-7/h3-5H,2H2,1H3 |
Clave InChI |
VUOYAIIFFXTIML-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NSN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


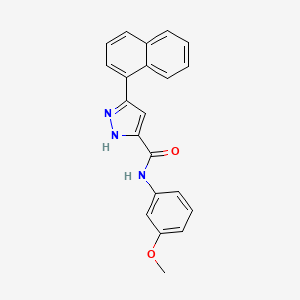
![5-({[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12489836.png)
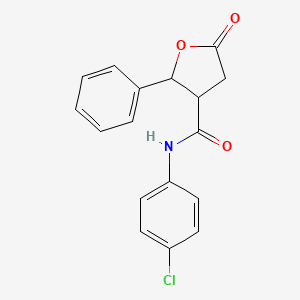

![3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12489854.png)
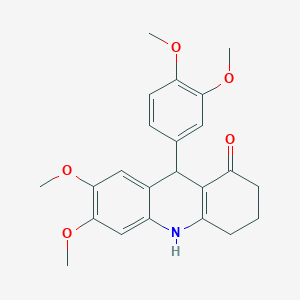
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B12489865.png)
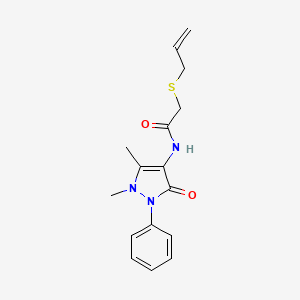
![Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489878.png)
![(2E)-3-({2-[(2E)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12489888.png)
![3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12489893.png)
![2-(morpholin-4-yl)-5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12489899.png)

![Ethyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489913.png)
